(S)-2-((Ethoxycarbonyl)amino)propanoic acid

説明

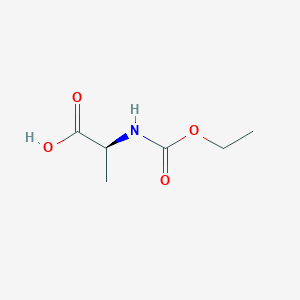

(S)-2-((Ethoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative. It is an important compound in organic chemistry due to its role as a building block in the synthesis of various peptides and pharmaceuticals. The compound’s structure includes an ethoxycarbonyl group attached to the amino group of the propanoic acid, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Ethoxycarbonyl)amino)propanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method is the Arndt-Eistert synthesis, which involves the homologation of carboxylic acids using diazomethane and subsequent Wolff rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

化学反応の分析

Types of Reactions

(S)-2-((Ethoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted amino acids.

科学的研究の応用

(S)-2-((Ethoxycarbonyl)amino)propanoic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: The compound is utilized in studies of enzyme-substrate interactions and protein engineering.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs that target specific enzymes or receptors.

Industry: The compound is employed in the production of biodegradable polymers and other materials

作用機序

The mechanism of action of (S)-2-((Ethoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved often include enzymatic catalysis and receptor-mediated signaling.

類似化合物との比較

Similar Compounds

Similar compounds to (S)-2-((Ethoxycarbonyl)amino)propanoic acid include other amino acid derivatives like (S)-2-((tert-Butoxycarbonyl)amino)propanoic acid and (S)-2-((Methoxycarbonyl)amino)propanoic acid .

Uniqueness

What sets this compound apart is its specific ethoxycarbonyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other derivatives may not be as effective.

生物活性

(S)-2-((Ethoxycarbonyl)amino)propanoic acid, also known as ethyl L-aspartate, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethoxycarbonyl group attached to the amino group of the propanoic acid backbone, which imparts unique chemical properties conducive to various biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a propanoic acid core with an ethoxycarbonyl moiety that enhances its solubility and reactivity. The compound's chirality is significant in determining its biological activity, influencing interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The ethoxycarbonyl group enhances the compound's binding affinity to these targets, modulating their activity through several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, which may contribute to its antidiabetic properties.

- Inflammatory Response Modulation : Research indicates potential anti-inflammatory effects through the modulation of pathways associated with inflammation.

- Protein Interaction Studies : It serves as a valuable tool in studies of enzyme-substrate interactions and protein engineering, helping elucidate mechanisms underlying various biochemical processes.

Antidiabetic Properties

Several studies have highlighted the antidiabetic potential of this compound. It exhibits inhibitory effects on key enzymes involved in glucose metabolism:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| α-Amylase | Competitive | |

| α-Glucosidase | Non-competitive |

These inhibitory actions can help regulate blood sugar levels, making it a candidate for further research in diabetes management.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various conditions. However, specific mechanistic details are still under investigation.

Antimicrobial Activity

Although primarily studied for its metabolic effects, this compound has shown some antimicrobial activity. It has been evaluated against various pathogens, indicating a potential role in combating infections:

| Pathogen | Activity Observed | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 32 |

| Escherichia coli | Weak | >64 |

| Candida species | Moderate | 8–64 |

These findings suggest that while the primary focus remains on metabolic disorders, there may be broader implications for infectious disease treatment.

Case Studies and Research Findings

- Antidiabetic Study : A study evaluated the effects of this compound on diabetic rats. Results indicated significant reductions in blood glucose levels compared to controls, supporting its potential use as an antidiabetic agent .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a modulatory effect on inflammatory pathways .

- Antimicrobial Screening : A series of antimicrobial tests demonstrated that this compound exhibited varying degrees of activity against common pathogens, warranting further exploration into its potential as an antimicrobial agent .

特性

IUPAC Name |

(2S)-2-(ethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQWKPMPTMJFCY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441663 | |

| Record name | N-(Ethoxycarbonyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16639-86-4 | |

| Record name | N-(Ethoxycarbonyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。